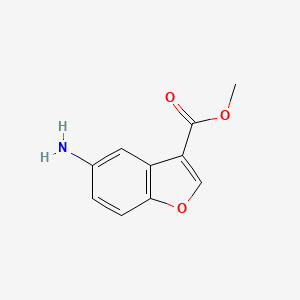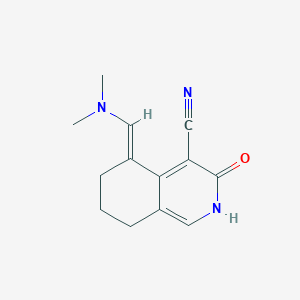
2,3,5,6,7,8-Hexahydro-5-((dimethylamino)methylene)-3-oxo-4-isoquinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylene bridge, and a hexahydroisoquinoline core. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of methyl N-arylglycinates with isocyanates and N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation. This method provides the compound as a single E-stereoisomer in high overall yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less frequently documented.
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino group.
Common reagents and conditions used in these reactions include microwave irradiation for synthesis and mCPBA for oxidation. Major products formed from these reactions include various derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicine: Its potential biological activities make it a candidate for drug development and other therapeutic applications.
Wirkmechanismus
The mechanism by which 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is likely due to inhibitory interactions with the active site of the fungal HMGR enzyme . This interaction disrupts essential biological processes within the fungal cells, leading to growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its applications as a green solvent.
(Dimethylamino)methylene hydantoins: Used in the synthesis of oxoaplysinopsins and parabanic acids.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal chemistry.
Compared to these compounds, 5-((Dimethylamino)methylene)-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to its specific structure and the range of reactions it can undergo, making it a versatile and valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
128767-22-6 |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
(5E)-5-(dimethylaminomethylidene)-3-oxo-2,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H15N3O/c1-16(2)8-10-5-3-4-9-7-15-13(17)11(6-14)12(9)10/h7-8H,3-5H2,1-2H3,(H,15,17)/b10-8+ |
InChI-Schlüssel |
UIVGLQPOHJDDIF-CSKARUKUSA-N |
Isomerische SMILES |
CN(C)/C=C/1\CCCC2=CNC(=O)C(=C21)C#N |
Kanonische SMILES |
CN(C)C=C1CCCC2=CNC(=O)C(=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


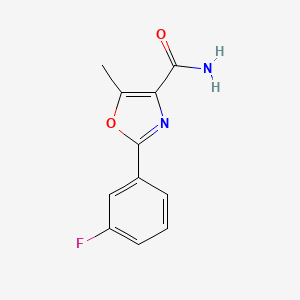
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)
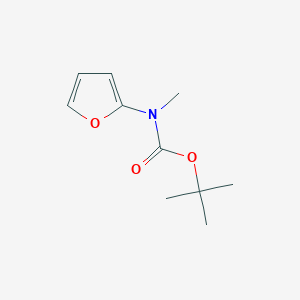
![[1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12877463.png)
![1-(2'-(Di(adamantan-1-yl)phosphino)-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B12877469.png)
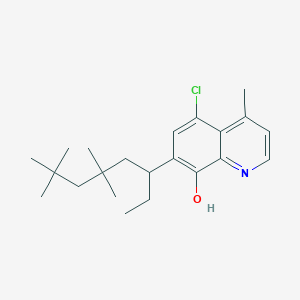
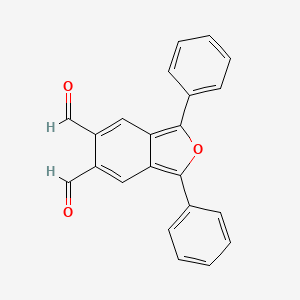
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
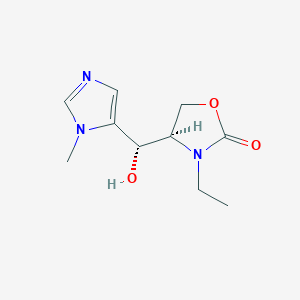
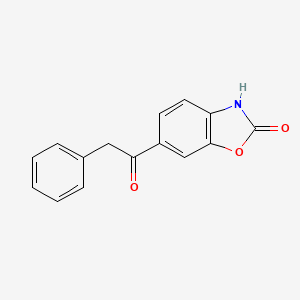
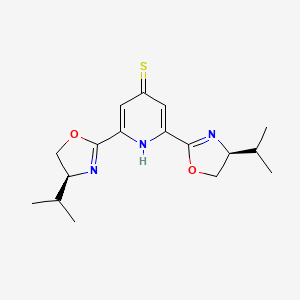
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[4-(1-pyrrolidinyl)butyl]-](/img/structure/B12877542.png)
